molecular formula C9H11NO4S B1374383 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene CAS No. 1335140-32-3

5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene

Cat. No.: B1374383
CAS No.: 1335140-32-3
M. Wt: 229.26 g/mol
InChI Key: HAGDXUCBVIDYTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene typically involves the nitration of 1,2-dimethylbenzene followed by sulfonylation. The nitration process introduces a nitro group into the benzene ring, while the sulfonylation process adds a methanesulfonyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for nitration, and methanesulfonyl chloride for sulfonylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Reduction: The major product formed is 5-methanesulfonyl-1,2-dimethyl-3-aminobenzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Chemistry: 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of nitro and sulfonyl groups on biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biological pathways and processes.

Comparison with Similar Compounds

    5-Methanesulfonyl-1,2-dimethylbenzene: Lacks the nitro group, resulting in different chemical reactivity and applications.

    1,2-Dimethyl-3-nitrobenzene: Lacks the methanesulfonyl group, affecting its solubility and reactivity.

    5-Methanesulfonyl-1,2-dimethyl-4-nitrobenzene: Positional isomer with different chemical properties and applications.

Uniqueness: 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene is unique due to the presence of both nitro and methanesulfonyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2-dimethyl-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-4-8(15(3,13)14)5-9(7(6)2)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGDXUCBVIDYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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